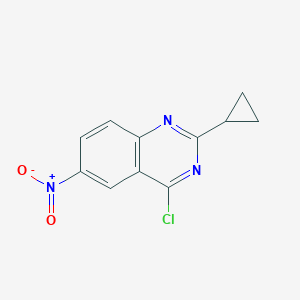
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol typically involves the nitration of 5-(trifluoromethyl)pyridin-2-ylmethanol. The process can be summarized as follows:
Nitration Reaction: The starting material, 5-(trifluoromethyl)pyridin-2-ylmethanol, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Thionyl chloride for conversion to chloromethyl derivatives, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Formation of 3-nitro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: Formation of 3-amino-5-(trifluoromethyl)pyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to modulate specific biological pathways makes them promising leads in drug discovery.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol and its derivatives involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)chloride: Contains a chlorine atom instead of a hydroxymethyl group.
Uniqueness
(3-Nitro-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring, along with a hydroxymethyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H5F3N2O3 |
|---|---|
Molekulargewicht |
222.12 g/mol |
IUPAC-Name |
[3-nitro-5-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-6(12(14)15)5(3-13)11-2-4/h1-2,13H,3H2 |
InChI-Schlüssel |
SEYRMSDWLFIDSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13027074.png)
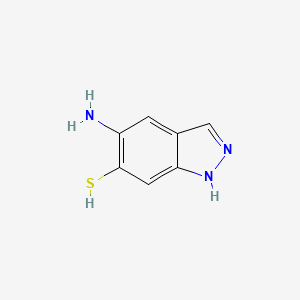

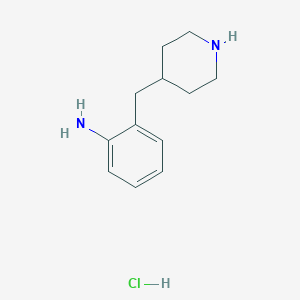

![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylicacidmethylester](/img/structure/B13027097.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13027098.png)
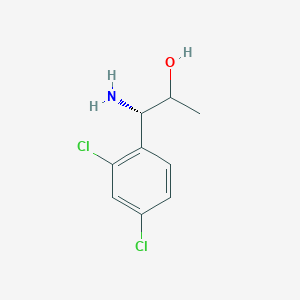
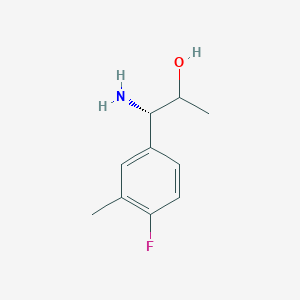

![Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13027137.png)
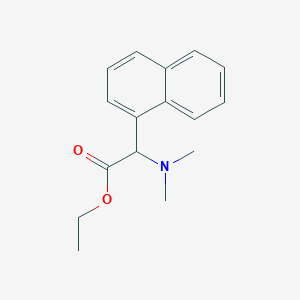
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-3-chloro-3-fluoro-5-(hydroxymethyl)oxolan-2-one](/img/structure/B13027149.png)
